Ethyl 6-acetyl-2-(benzo[d]thiazole-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
Description
Ethyl 6-acetyl-2-(benzo[d]thiazole-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a heterocyclic compound featuring a fused thieno[2,3-c]pyridine core substituted with acetyl, benzo[d]thiazole carboxamide, and ethyl ester groups. This scaffold is structurally related to antitubulin agents, as demonstrated by derivatives like methyl 6-acetyl-2-((3,4,5-trimethoxyphenyl)amino)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate, which exhibit potent antiproliferative activity by disrupting microtubule dynamics . The benzo[d]thiazole moiety in the target compound is a critical pharmacophore, likely influencing receptor binding or enzymatic inhibition due to its aromatic and electron-deficient nature.
Properties
IUPAC Name |
ethyl 6-acetyl-2-(1,3-benzothiazole-2-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4S2/c1-3-27-20(26)16-12-8-9-23(11(2)24)10-15(12)29-18(16)22-17(25)19-21-13-6-4-5-7-14(13)28-19/h4-7H,3,8-10H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJVVUDLLSSRJNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCN(C2)C(=O)C)NC(=O)C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that thiazole derivatives, which this compound is a part of, have been found to interact with a wide range of biological targets. These include various enzymes and receptors involved in critical biological processes, contributing to their diverse biological activities.
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, leading to changes in the function of these targets. For instance, they can act as inhibitors, blocking the activity of enzymes, or as agonists or antagonists, modulating the activity of receptors.
Biochemical Pathways
Thiazole derivatives have been found to impact a variety of biochemical pathways. For example, they have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities.
Pharmacokinetics
The pharmacokinetic properties of thiazole derivatives can vary widely depending on their specific chemical structure. These properties can significantly impact the bioavailability of the compound, influencing its effectiveness as a therapeutic agent.
Result of Action
Thiazole derivatives have been associated with a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects. These effects result from the compound’s interaction with its targets and its impact on various biochemical pathways.
Biological Activity
Ethyl 6-acetyl-2-(benzo[d]thiazole-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C20H19N3O4S2
- Molecular Weight : 429.51 g/mol
- CAS Number : 864857-99-8
This compound features a complex structure that includes a thieno[2,3-c]pyridine core and a benzothiazole moiety, which are known for their biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including the compound . Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Assessment
A study evaluated the cytotoxic effects of related benzothiazole derivatives on multiple cancer cell lines, including MCF-7 (breast cancer), HeLa (cervical cancer), and HT-29 (colon cancer). The results demonstrated:
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Ethyl 6-acetyl... | MCF-7 | 0.0585 |
| Ethyl 6-acetyl... | HeLa | 0.0692 |
| Ethyl 6-acetyl... | HT-29 | 0.02366 |
These findings suggest that the compound exhibits potent anticancer properties, surpassing many established chemotherapeutics in efficacy .
The mechanism by which this compound exerts its biological effects is believed to involve:
- Inhibition of Topoisomerase : Similar compounds have been shown to inhibit topoisomerase II activity, leading to DNA damage and apoptosis in cancer cells.
- Targeting Histamine Receptors : Some derivatives have been identified as ligands for histamine H3 receptors, suggesting potential roles in modulating neurotransmission and neuroprotection .
Antimicrobial Activity
In addition to anticancer properties, this compound has demonstrated antimicrobial activity against various pathogens. A study assessed the antibacterial efficacy of related thieno[2,3-c]pyridine derivatives against common bacterial strains:
| Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15.62 µg/mL |
| Escherichia coli | 31.25 µg/mL |
| Candida albicans | 15.62 µg/mL |
These results indicate broad-spectrum antimicrobial activity, making it a candidate for further development as an antibiotic agent .
Scientific Research Applications
Medicinal Chemistry
1.1 Antimicrobial Activity
Recent studies have explored the synthesis of benzothiazole derivatives, which are structurally related to ethyl 6-acetyl-2-(benzo[d]thiazole-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate. These derivatives have shown promising antimicrobial properties against various pathogens, including Mycobacterium tuberculosis. The synthesized compounds demonstrated significant inhibition at low concentrations compared to standard reference drugs, indicating their potential as new anti-tubercular agents .
1.2 Neuropharmacological Applications
Benzothiazole derivatives have also been investigated for their neuropharmacological effects. Compounds similar to this compound have been identified as multitargeted ligands for the histamine H3 receptor. These compounds exhibit potential in treating neurodegenerative diseases by modulating neurotransmitter systems and displaying inhibitory activity against enzymes such as acetylcholinesterase (AChE) .
Synthesis and Structure-Activity Relationship (SAR)
2.1 Synthetic Pathways
The synthesis of this compound involves several steps that contribute to its biological activity. Various synthetic methods have been employed to create benzothiazole-based compounds through reactions like Knoevenagel condensation and molecular hybridization techniques . Understanding these pathways is crucial for optimizing the yield and enhancing the pharmacological properties of the target compound.
2.2 Structure-Activity Relationship Studies
SAR studies indicate that modifications on the benzothiazole moiety significantly influence the biological activity of these compounds. For instance, variations in substituents on the benzothiazole ring can enhance binding affinity to target receptors or improve inhibitory potency against specific enzymes . This information is vital for guiding future design efforts in drug development.
Case Studies and Research Findings
Table 1: Summary of Biological Activities of Related Compounds
| Compound | Activity Type | IC50/μM | Reference |
|---|---|---|---|
| Compound A | Anti-TB | 0.036 | |
| Compound B | AChE Inhibition | 6.7 | |
| Compound C | H3 Receptor Binding | 0.012 | |
| Compound D | Antimicrobial | 250 (MIC) |
3.1 Case Study: Anti-Tubercular Activity
In a recent study evaluating a series of benzothiazole derivatives similar to this compound, several compounds exhibited remarkable anti-tubercular activity with minimal cytotoxicity in mammalian cell lines. The most effective compounds were further analyzed for their mechanisms of action against M. tuberculosis, providing insights into potential therapeutic strategies .
3.2 Case Study: Neuroprotective Effects
Another study focused on the neuroprotective effects of benzothiazole derivatives indicated that certain modifications could enhance their efficacy as neuroprotective agents against oxidative stress-induced neuronal damage. The findings suggest that these compounds may hold promise for developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Comparison with Similar Compounds
Core Modifications
- Ethyl 2-amino-6-benzoyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate (CAS 243967-93-3) This derivative replaces the benzo[d]thiazole carboxamide with a benzoyl group. The amino group at position 2 may enhance hydrogen-bonding interactions, as seen in 2-amino-3-benzoylthiophenes, where the amino group is critical for adenosine A1 receptor modulation .
- Ethyl 6-benzyl-2-(thiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride (CAS 1329954-84-8) Substitution with thiophene-2-carboxamido instead of benzo[d]thiazole introduces a sulfur-rich motif. Thiophene derivatives often exhibit improved solubility compared to benzothiazoles but may show reduced aromatic stacking interactions in biological targets .
Substituent Position and Activity
- Ethyl 6-isopropyl-2-(2-phenoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride The isopropyl group at position 6 increases steric bulk, which may hinder metabolic degradation but reduce membrane permeability. The 2-phenoxybenzamido group introduces a flexible aryl ether linkage, contrasting with the rigid benzo[d]thiazole in the target compound .
- Methyl 6-acetyl-2-((3,4,5-trimethoxyphenyl)amino)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate The 3,4,5-trimethoxyphenylamino group enhances antitubulin activity by mimicking colchicine-binding site ligands. This highlights the importance of electron-donating substituents in microtubule-targeting agents, a property absent in the target compound’s benzo[d]thiazole group .
Physicochemical and Pharmacokinetic Considerations
- Solubility and Stability: The Boc-protected derivative (Ethyl 2-amino-6-Boc-4,7-dihydrothieno[2,3-c]pyridine-3-carboxylate, CAS 193537-14-3) shows improved stability under acidic conditions due to the tert-butoxycarbonyl (Boc) group, whereas the acetyl group in the target compound may confer higher metabolic lability .
- Crystallography: Single-crystal X-ray studies of related compounds (e.g., ethyl 6-benzyl derivatives) reveal planar thienopyridine cores with substituents adopting equatorial positions, optimizing intramolecular hydrogen bonding. This structural rigidity may enhance target binding .
Contrasting Evidence and Mechanistic Insights
- indicates that nitrogen-containing heterocycles (e.g., pyridine) reduce adenosine A1 receptor enhancement compared to thiophene or benzene rings. However, the target compound’s benzo[d]thiazole group contains both nitrogen and sulfur, suggesting a unique binding profile that may bypass this limitation .
- The keto carbonyl in 2-amino-3-benzoylthiophenes is essential for activity, analogous to the carboxamide group in the target compound. Both moieties likely participate in hydrogen bonding with biological targets .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing this compound, and what purification methods are recommended?
- Methodology : The compound can be synthesized via multi-step heterocyclic condensation. A typical approach involves reacting a substituted tetrahydrothienopyridine precursor with benzo[d]thiazole-2-carboxylic acid chloride under anhydrous conditions. For purification, flash chromatography (e.g., ethyl acetate/petroleum ether gradients) is effective for isolating intermediates, while recrystallization from ethanol or DMSO is suitable for final products .
- Key Data :
- Yield optimization: ~54–77% for analogous compounds .
- Solvent systems: Ethyl acetate:petroleum ether (1:9 v/v) for non-polar intermediates; ethanol for polar derivatives .
Q. How is structural characterization performed for this compound?
- Methodology : Use 1H/13C-NMR to confirm substituent positions and stereochemistry. For crystallographic validation, single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement is recommended. IR spectroscopy can identify functional groups (e.g., C=O at ~1670 cm⁻¹, NH at ~3180 cm⁻¹) .
- Example Data :
- 1H-NMR (d6-DMSO) : δ 1.28 (t, 3H, ester CH3), 4.26 (q, 2H, ester CH2), 9.72 (s, 1H, amide NH) .
- Crystallography : Space group P21/c, unit cell parameters (e.g., a=8.21 Å, b=12.45 Å for analogs) .
Q. What safety precautions are critical during synthesis?
- Methodology : Use fume hoods for handling volatile reagents (e.g., acetyl chloride, thiophene derivatives). Quench reactions with ice-water to control exothermic steps. Refer to safety data sheets (SDS) for hazards (e.g., skin/eye irritation, respiratory risks) .
Advanced Research Questions
Q. How can contradictory NMR or crystallography data be resolved during structural analysis?
- Methodology :
NMR Discrepancies : Compare coupling constants (e.g., J=7.2 Hz for ester CH3) with computational models (DFT calculations).
Crystallography : Refine occupancy ratios for disordered atoms using SHELXL. Validate hydrogen bonding networks (e.g., N–H···O interactions) against electron density maps .
- Case Study : A 13C-NMR shift discrepancy at δ 168.33 (amide C=O) vs. computational δ 166.43 may indicate solvent effects or tautomerism .
Q. What strategies optimize biological activity assessment (e.g., antitubulin or kinase inhibition)?
- Methodology :
- In vitro assays : Use tubulin polymerization assays (IC50 values) or kinase profiling panels.
- SAR Analysis : Modify the 6-acetyl or benzo[d]thiazole moieties to enhance binding. For example, replacing acetyl with benzyl groups increased antitubulin activity in analogs by 30% .
- Data Table :
| Modification Site | Activity Change (vs. Parent) | Reference |
|---|---|---|
| 6-Acetyl → Benzyl | IC50 ↓ 1.5-fold (antitubulin) | |
| Benzo[d]thiazole → Pyridine | Loss of kinase inhibition |
Q. How can computational tools predict reactivity or metabolic stability?
- Methodology :
- DFT/Molecular Dynamics : Simulate electrophilic attack sites (e.g., thiophene sulfur) using Gaussian08.
- ADMET Prediction : Use SwissADME to assess logP (e.g., ~2.8 for this compound) and CYP450 interactions .
Q. What experimental designs address low yields in the final coupling step?
- Methodology :
Catalyst Screening : Test bases (e.g., K2CO3 vs. Et3N) for amide bond formation.
Solvent Optimization : Replace ethanol with DMF to stabilize intermediates.
Temperature Control : Conduct reactions at 0°C to suppress side-product formation .
- Case Study : Switching from ethanol to DMF increased coupling yields from 54% to 77% in analogous syntheses .
Data Contradiction & Validation
Q. How to validate purity when elemental analysis and HPLC-MS results conflict?
- Methodology :
Cross-Validation : Repeat HPLC-MS with alternative columns (C18 vs. HILIC).
Thermogravimetric Analysis (TGA) : Detect residual solvents (e.g., DMSO) that skew elemental data.
- Example : A 0.5% DMSO residue caused a 0.3% deviation in C/H/N analysis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
